

An In-depth Technical Guide to the Physicochemical Properties of Triguanidino Triazine

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Compound of Interest

Compound Name: 2,4,6-Triguanidino-1,3,5-triazine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Triguanidino triazine, a derivative of the 1,3,5-triazine core, is a molecule of interest due to the presence of multiple guanidino groups, which are known to participate in various biological interactions. A thorough understanding of its physicochemical properties is fundamental for its application in research and drug development. This technical guide provides a summary of the known properties of **2,4,6-triguanidino-1,3,5-triazine**, outlines standard experimental protocols for their determination, and presents a general synthetic pathway. Due to the limited availability of specific experimental data for triguanidino triazine, properties of the closely related compound, 2,4,6-triamino-1,3,5-triazine (melamine), are provided for comparative purposes.

Core Physicochemical Properties

Currently, there is a notable scarcity of experimentally determined physicochemical data for **2,4,6-triguanidino-1,3,5-triazine** in publicly accessible literature. The information available is primarily limited to its basic chemical identifiers.

Table 1: Core Properties of **2,4,6-Triguanidino-1,3,5-triazine**



Property	Value	Source
CAS Number	32151-75-0	[1][2]
Molecular Formula	C ₆ H ₁₂ N ₁₂	[2]
Molecular Weight	252.25 g/mol	[2]
Canonical SMILES	C1(=NC(=NC(=N1)N=C(N)N)N $=C(N)N)N=C(N)N$	
IUPAC Name	1,1',1"-(1,3,5-triazine-2,4,6-triyl)triguanidine	_

Comparative Physicochemical Data: 2,4,6-Triamino-1,3,5-triazine (Melamine)

To provide a contextual reference, the well-characterized properties of 2,4,6-triamino-1,3,5-triazine (melamine) are presented below. It is crucial to note that the substitution of amino groups with guanidino groups is expected to significantly alter these properties due to differences in basicity, hydrogen bonding capacity, and steric hindrance.

Table 2: Physicochemical Properties of 2,4,6-Triamino-1,3,5-triazine (Melamine)

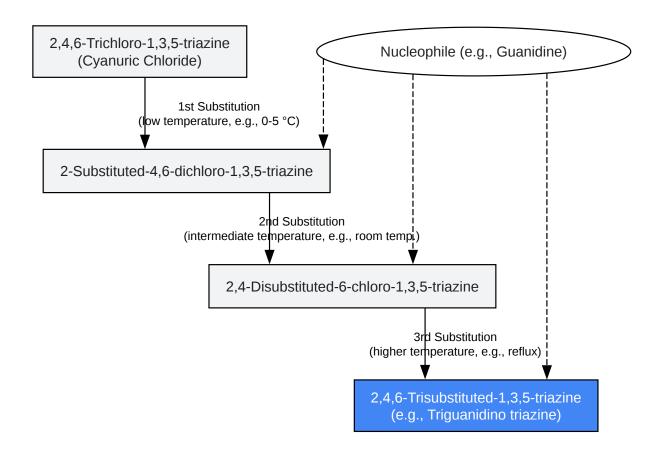
Property	Value	Source
CAS Number	108-78-1	[3]
Molecular Formula	C ₃ H ₆ N ₆	[3]
Molecular Weight	126.12 g/mol	[3]
Melting Point	>300 °C (decomposes)	[3]
Boiling Point	Sublimes	[3]
Solubility in Water	3.2 g/L at 20 °C	[3]
рКа	5.0	
Appearance	White crystalline powder	[3]



Synthesis of Substituted 1,3,5-Triazines

The general and most common method for synthesizing 2,4,6-trisubstituted-1,3,5-triazines involves the sequential nucleophilic substitution of the chlorine atoms of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[4][5][6] The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled synthesis by adjusting the reaction temperature.

Below is a generalized workflow for the synthesis of a trisubstituted triazine.



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Caption: General synthesis workflow for 2,4,6-trisubstituted-1,3,5-triazines.

Experimental Protocols for Physicochemical Characterization



The following are standard, detailed methodologies for the experimental determination of key physicochemical properties.

Determination of Melting Point

- Methodology: Capillary Melting Point Method.
- Apparatus: Digital melting point apparatus.
- Procedure:
 - A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube to a height of 2-3 mm.
 - The capillary tube is placed in the heating block of the melting point apparatus.
 - The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.
 - The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.
 - For compounds that decompose, the temperature at which discoloration or charring is observed is noted as the decomposition point.

Determination of Solubility

- Methodology: Equilibrium Solubility Method (Shake-Flask).
- Procedure:
 - An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.
 - The flask is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - The suspension is then filtered to remove the undissolved solid.



- The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or by evaporating a known volume of the solvent and weighing the residue.
- The solubility is expressed in units such as g/L or mol/L.

Determination of Acid Dissociation Constant (pKa)

- Methodology: Potentiometric Titration.
- Apparatus: pH meter with a suitable electrode, burette, and a constant temperature bath.
- Procedure:
 - A known concentration of the compound is dissolved in a suitable solvent (often a cosolvent system like water-ethanol if aqueous solubility is low).
 - The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound.
 - The pH of the solution is measured after each incremental addition of the titrant.
 - A titration curve is generated by plotting the pH versus the volume of titrant added.
 - The pKa is determined from the pH at the half-equivalence point(s) on the titration curve.
 For a polyprotic base like triguanidino triazine, multiple pKa values corresponding to the protonation of the different basic sites would be expected.

Spectroscopic Characterization

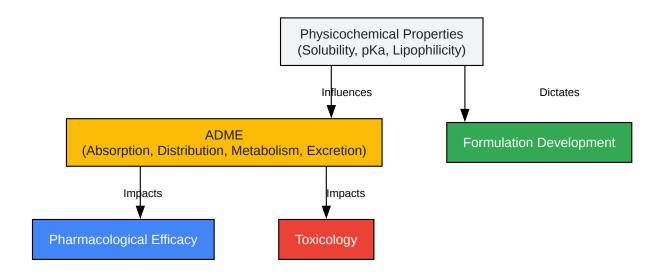
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H and ¹³C NMR: Provides information about the molecular structure. Due to the potential for low solubility, deuterated solvents such as DMSO-d₆ or trifluoroacetic acid might be necessary. The spectra of amino-substituted triazines can be complex due to restricted rotation around the C-N bonds, leading to broadened signals.
- Infrared (IR) Spectroscopy:



- Identifies the presence of functional groups. Expected characteristic peaks for triguanidino triazine would include N-H stretching and bending vibrations, C=N stretching from the guanidino groups, and vibrations associated with the triazine ring.
- UV-Vis Spectroscopy:
 - Provides information about the electronic transitions within the molecule. The wavelength
 of maximum absorbance (λmax) can be determined by scanning a solution of the
 compound over a range of UV and visible wavelengths.

Logical Relationships in Drug Development

The physicochemical properties of a compound like triguanidino triazine are critical determinants of its behavior in biological systems and its suitability as a drug candidate. The following diagram illustrates the interconnectedness of these properties with key drug development considerations.



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Caption: Interrelationship of physicochemical properties and drug development stages.

Conclusion



While **2,4,6-triguanidino-1,3,5-triazine** presents an interesting scaffold for medicinal chemistry and materials science, a comprehensive experimental characterization of its physicochemical properties is not yet widely available. The methodologies outlined in this guide provide a framework for researchers to systematically determine these crucial parameters. Such data will be invaluable for elucidating the structure-activity relationships of this compound and for advancing its potential applications. Further research is strongly encouraged to fill the existing gaps in our understanding of this molecule.

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